[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone
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Overview
Description
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone is a complex organic compound that features a thiazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone typically involves multiple steps. One common route includes the formation of the thiazole ring through the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid to form the thiazole core. The final step involves the coupling of this intermediate with 4-(4-methoxyphenyl)piperazine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance characteristics.
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone
- [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-bromophenyl)piperazino]methanone
- [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-hydroxyphenyl)piperazino]methanone
Uniqueness
What sets [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone apart from similar compounds is its unique combination of functional groups. The presence of both the thiazole and piperazine moieties provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H22ClN3O2S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H22ClN3O2S/c1-15-20(29-21(24-15)18-5-3-4-6-19(18)23)22(27)26-13-11-25(12-14-26)16-7-9-17(28-2)10-8-16/h3-10H,11-14H2,1-2H3 |
InChI Key |
HYPWRXNEUYONQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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